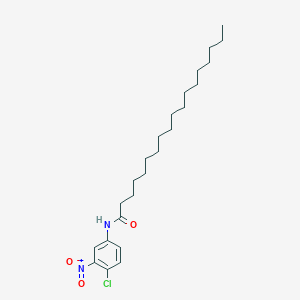![molecular formula C16H14N2O4 B11953444 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, a phenoxy group, and a hydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenoxyacetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
科学的研究の応用
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism by which N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole ring and hydrazide linkage are thought to play crucial roles in its activity, potentially involving hydrogen bonding and hydrophobic interactions with target molecules.
類似化合物との比較
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-propanamine
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the benzodioxole and phenoxy groups allows for diverse interactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N2O4/c19-16(10-20-13-4-2-1-3-5-13)18-17-9-12-6-7-14-15(8-12)22-11-21-14/h1-9H,10-11H2,(H,18,19)/b17-9+ |
InChIキー |
SOHFVLBRWVCXMR-RQZCQDPDSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)









